(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement.
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: Lacks the chiral centers.
2-(4-(Trifluoromethyl)phenyl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a cyclopropane ring.
Uniqueness
The unique combination of the cyclopropane ring and the trifluoromethyl group in (1S,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid imparts distinct chemical and biological properties. Its chiral nature allows for specific interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(1S,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9-/m0/s1 |
InChI Key |
UKRIUIRBTVRYAH-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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